molecular formula C15H17N3O6S B11078232 N-(1,3-benzodioxol-5-ylmethyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B11078232
M. Wt: 367.4 g/mol
InChI Key: HSZROVAXDMJTDI-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3,6-TRIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE: is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3,6-TRIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3,6-TRIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3,6-TRIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3,6-TRIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3,6-TRIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE stands out due to its unique combination of a benzodioxole moiety and a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17N3O6S

Molecular Weight

367.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

InChI

InChI=1S/C15H17N3O6S/c1-9-13(14(19)18(3)15(20)17(9)2)25(21,22)16-7-10-4-5-11-12(6-10)24-8-23-11/h4-6,16H,7-8H2,1-3H3

InChI Key

HSZROVAXDMJTDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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